Cas no 2227763-34-8 ((1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol)

(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a phenyl-substituted thiophene core. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration, which can influence enantioselective reactions or serve as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile intermediate for further derivatization. Its rigid thiophene-phenyl structure may contribute to unique electronic and steric properties, making it valuable in the design of ligands, catalysts, or pharmaceutical candidates. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol structure
2227763-34-8 structure
Product name:(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
CAS No:2227763-34-8
MF:C12H13NOS
Molecular Weight:219.302721738815
CID:6266793
PubChem ID:94257787

(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
    • 2227763-34-8
    • EN300-1860690
    • インチ: 1S/C12H13NOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7,10,14H,8,13H2/t10-/m0/s1
    • InChIKey: XOOWHENJNITGCM-JTQLQIEISA-N
    • SMILES: S1C(=CC=C1[C@H](CN)O)C1C=CC=CC=1

計算された属性

  • 精确分子量: 219.07178521g/mol
  • 同位素质量: 219.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 74.5Ų

(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1860690-10.0g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
10g
$7927.0 2023-06-03
Enamine
EN300-1860690-5.0g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
5g
$5345.0 2023-06-03
Enamine
EN300-1860690-0.5g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
0.5g
$1770.0 2023-09-18
Enamine
EN300-1860690-1g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
1g
$1844.0 2023-09-18
Enamine
EN300-1860690-5g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
5g
$5345.0 2023-09-18
Enamine
EN300-1860690-10g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
10g
$7927.0 2023-09-18
Enamine
EN300-1860690-0.1g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
0.1g
$1623.0 2023-09-18
Enamine
EN300-1860690-1.0g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
1g
$1844.0 2023-06-03
Enamine
EN300-1860690-0.25g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
0.25g
$1696.0 2023-09-18
Enamine
EN300-1860690-0.05g
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
2227763-34-8
0.05g
$1549.0 2023-09-18

(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol 関連文献

(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-olに関する追加情報

Chemical Profile of (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol (CAS No. 2227763-34-8)

The compound (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol, identified by its CAS number 2227763-34-8, represents a significant advancement in the field of medicinal chemistry. This chiral amino alcohol derivative exhibits a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and therapeutic development. The presence of a stereogenic center at the (1S) configuration, combined with the incorporation of a phenylthiophene moiety, makes this molecule a promising candidate for further investigation.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of molecular entities that leverage structural complexity to enhance biological activity and selectivity. The compound (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol embodies this philosophy, as its core structure integrates elements known to interact favorably with biological targets. Specifically, the phenylthiophene ring system is a well-documented scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to modulate electronic properties and binding affinity.

The stereochemical integrity of this compound is another critical aspect that merits detailed discussion. The (1S) configuration at the chiral center introduces a specific spatial arrangement of atoms, which can significantly influence its interactions with biological receptors. This stereochemical feature is particularly relevant in the context of enzyme inhibition and receptor binding studies, where subtle differences in conformation can dictate efficacy and selectivity. The synthesis and characterization of such chiral molecules require meticulous attention to detail, ensuring that the desired stereoisomer is obtained with high enantiomeric purity.

Current research in the field of heterocyclic chemistry has highlighted the therapeutic potential of phenylthiophene derivatives. These compounds have been explored for their activities in various pharmacological frameworks, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif present in (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol aligns well with these trends, suggesting that it may exhibit similar or even enhanced biological properties. Preliminary studies have indicated that this compound demonstrates promising interactions with certain enzymes and receptors, which could be leveraged for therapeutic intervention.

The synthesis of (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the chiral center through asymmetric reduction or resolution techniques, followed by functional group interconversions to introduce the phenylthiophene moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their integration into drug discovery programs.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode and interactions of (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol with potential targets. These studies often employ docking algorithms to predict how the compound might interact with enzymes or receptors at an atomic level. Such simulations provide valuable insights into key binding residues and interaction energies, guiding further optimization efforts. Additionally, quantum mechanical calculations have been used to elucidate electronic properties and resonance structures, which are crucial for rationalizing observed biological activities.

In vitro pharmacological assays have begun to reveal the biological profile of this compound. Initial screening experiments have shown that it exhibits notable activity against certain enzymatic targets, with IC50 values suggesting moderate potency. Furthermore, its interaction with cellular models has provided preliminary evidence of its ability to modulate signaling pathways relevant to diseases such as cancer and inflammation. These findings underscore the importance of exploring novel molecular entities like (1S)-2-amino-1-(5-phenylthiophen-2-ylenthanolin as potential therapeutic candidates.

The development of new drugs is a complex process that involves not only chemical synthesis but also preclinical testing and eventual clinical trials. The compound (1S)-2-amino-l-(5-phcnlylthiophen-Z-yI)ethan-l -ol represents an early stage asset in this pipeline, with significant research required before it can be translated into a marketable therapeutic agent. However, its unique structural features and promising preclinical data position it as an attractive molecule for further investigation by academic researchers and pharmaceutical companies alike.

As our understanding of disease mechanisms continues to evolve, so too does our approach to drug design. Compounds like (IS)-Z-a111no-I(I5-P1111nyI thioplllen-Z-yI)ethan-I -01 exemplify how integrating structural complexity with stereochemical precision can lead to novel therapeutics with improved efficacy and selectivity. Future research will likely focus on optimizing synthetic routes, expanding biological screening efforts, and exploring formulation strategies to enhance delivery and bioavailability.

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